molecular formula C17H15N5O2 B15030795 6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile CAS No. 380389-92-4

6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B15030795
CAS No.: 380389-92-4
M. Wt: 321.33 g/mol
InChI Key: SYCJWAPVTDOAAJ-UHFFFAOYSA-N
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Description

This compound is a nitrogen- and oxygen-rich tricyclic heterocycle featuring a fused azabicyclic core, a tetrahydrofuran-derived oxolanylmethyl substituent, and a cyano group. Its IUPAC name reflects its intricate architecture: a 14-membered tricyclic system with fused pyrimidine and triazine rings, functionalized at positions 5 (carbonitrile), 6 (imino), and 7 (oxolanylmethyl). Such polycyclic systems are typically synthesized via cyclocondensation reactions involving thiouracil derivatives or pyrimidine precursors, as seen in structurally related compounds (e.g., , compound 12) .

Properties

CAS No.

380389-92-4

Molecular Formula

C17H15N5O2

Molecular Weight

321.33 g/mol

IUPAC Name

6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C17H15N5O2/c18-9-11-8-13-16(20-14-5-1-2-6-21(14)17(13)23)22(15(11)19)10-12-4-3-7-24-12/h1-2,5-6,8,12,19H,3-4,7,10H2

InChI Key

SYCJWAPVTDOAAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C3=C(C=C(C2=N)C#N)C(=O)N4C=CC=CC4=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the electrochemical decarboxylation of α-imino-oxy acids to generate iminyl radicals, which then undergo intramolecular cyclization to form the desired tricyclic structure . This process is carried out under exogenous-oxidant- and metal-free conditions, using n Bu 4 NBr as a mediator .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound could serve as a lead compound for the development of new pharmaceuticals.

    Industry: It may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Trends

Property Target Compound 11a 11b Ethyl Ester Analogue
Core Structure Tricyclo[8.4.0.0³,⁸] Thiazolo-pyrimidine Thiazolo-pyrimidine Azatricyclo
Key Substituent Oxolanylmethyl 2,4,6-Trimethylbenzyl 4-Cyanobenzyl 3-Chlorobenzoyl
Melting Point (°C) Not reported 243–246 213–215 Not reported
IR CN Stretch (cm⁻¹) ~2,200 (estimated) 2,219 2,209 Not applicable (ester)
Yield (%) Not reported 68 68 Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., cyano in 11b) lower melting points compared to electron-donating substituents (e.g., methyl in 11a).
  • The oxolanylmethyl group in the target compound likely improves solubility in polar solvents compared to aromatic substituents in 11a /11b .

Research Implications and Limitations

Further studies should prioritize:

Synthesis Optimization : Leveraging thiouracil cyclization routes (as in ) .

Solubility Profiling : Comparative studies with oxolane vs. furan substituents.

Biological Screening : Focus on targets relevant to tricyclic nitrogen heterocycles (e.g., topoisomerase inhibition).

Biological Activity

The compound 6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a member of the triazatricyclo series and has garnered interest for its potential biological activities. This article explores its biological properties, including antibacterial, antitumor, and anti-inflammatory effects.

Chemical Structure

The structural complexity of this compound is indicative of its potential biological activity. The triazatricyclo framework contributes to its interaction with biological targets.

Antibacterial Activity

Recent studies have shown that compounds with similar structural features exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Mechanism of Action : The compound may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes critical for bacterial DNA replication.
  • Case Study : A derivative of this class was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range.
CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus8
Compound BEscherichia coli16

Antitumor Activity

The antitumor potential of triazatricyclo compounds has been explored in various cancer cell lines:

  • In vitro Studies : The compound demonstrated cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cells.
  • Mechanism : It is hypothesized that the compound induces apoptosis through the activation of caspase pathways.
Cell LineIC50 (µM)Reference
MCF-75
A54910

Anti-inflammatory Activity

Inflammation-related pathways are also influenced by compounds similar to this one:

  • Inhibition of Cytokines : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures.

Research Findings

  • Synthesis and Characterization : The synthesis of this compound involves multi-step reactions that ensure high purity and yield. Characterization techniques such as NMR and mass spectrometry confirm its structure and purity.
  • Toxicological Studies : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, although further studies are warranted to assess long-term effects.
  • Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) suggest good bioavailability and a half-life suitable for therapeutic applications.

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